molecular formula C25H21ClN2O5S B2736296 methyl 6-chloro-2-(2-oxo-2-(m-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114828-24-8

methyl 6-chloro-2-(2-oxo-2-(m-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No.: B2736296
CAS No.: 1114828-24-8
M. Wt: 496.96
InChI Key: ODTWFUWDEXVAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-2-(2-oxo-2-(m-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a heterocyclic sulfonamide derivative featuring a benzo[e][1,2]thiazine core. Key structural attributes include:

  • 6-Chloro substitution: Enhances electron-withdrawing effects, influencing reactivity and binding interactions.
  • 4-Phenyl group: Contributes steric bulk and modulates aromatic stacking interactions.
  • Methyl ester at position 3: Improves solubility and serves as a synthetic handle for further modifications.

Properties

IUPAC Name

methyl 6-chloro-2-[2-(3-methylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-16-7-6-10-19(13-16)27-22(29)15-28-24(25(30)33-2)23(17-8-4-3-5-9-17)20-14-18(26)11-12-21(20)34(28,31)32/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTWFUWDEXVAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-chloro-2-(2-oxo-2-(m-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a complex organic compound with potential biological activities. Its unique structure suggests possible applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number1114828-24-8
Molecular FormulaC₃₉H₂₁ClN₂O₅S
Molecular Weight497.0 g/mol

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. Studies have shown that similar thiazine derivatives possess activity against various strains of bacteria and fungi. For instance, compounds with structural similarities have been tested against Mycobacterium tuberculosis and M. kansasii, revealing promising results comparable to established antibiotics like isoniazid .

Anticancer Properties

The compound's potential as an anticancer agent is supported by studies demonstrating that benzothiazine derivatives can inhibit tumor cell proliferation. Specifically, derivatives have been evaluated in vitro against different cancer cell lines, showing moderate to high inhibitory effects. For example, compounds with similar structures were tested against SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cancer cell lines, revealing varying degrees of cytotoxicity .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets within cells. The presence of the thiazine ring and the oxo group suggests potential redox activity, which could influence cellular signaling pathways and contribute to its antimicrobial and anticancer activities .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazine ring or substituents on the aromatic systems can significantly alter potency and selectivity. For instance, replacing certain functional groups or altering the position of substituents has been shown to enhance activity against specific pathogens or cancer cell lines .

Case Studies

Several studies highlight the biological efficacy of similar compounds:

  • Antimycobacterial Activity : A series of 6-chloro-benzothiazine derivatives were synthesized and evaluated for their activity against M. tuberculosis. The introduction of a thioxo group at specific positions improved efficacy compared to traditional treatments .
  • Anticancer Evaluation : In vitro studies demonstrated that certain benzothiazine derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant potential for development as anticancer agents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. Studies have shown that related compounds can inhibit various bacterial strains, suggesting that methyl 6-chloro compound may also possess similar activities. For instance, a study demonstrated inhibition against E. coli with an IC50 value of approximately 15 µM, indicating moderate antimicrobial potency.

Anti-inflammatory Effects

Benzothiazine derivatives have been explored for their anti-inflammatory effects. Compounds structurally similar to methyl 6-chloro have shown to inhibit pro-inflammatory cytokines in vitro. This suggests a potential mechanism through which this compound could exert therapeutic effects in inflammatory diseases.

Anticancer Potential

Recent investigations into the anticancer potential of benzothiazine derivatives have revealed promising results. Compounds with similar scaffolds have demonstrated cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that methyl 6-chloro may exhibit similar anticancer properties, although specific activity remains to be fully elucidated.

Case Studies

A comparative study on the biological activities of various benzothiazine derivatives revealed that modifications at the phenyl ring and nitrogen atom significantly impacted their efficacy against specific targets. The study utilized in vitro assays to measure the compound's effectiveness against microbial and cancerous cells.

CompoundActivityIC50 (µM)Target
Compound AAntimicrobial15E. coli
Compound BAnticancer20HeLa
Methyl 6-Chloro CompoundTBDTBDTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Benzo[e][1,2]thiazine Derivatives

Table 1: Substituent Comparison of Selected Benzo[e][1,2]thiazine Derivatives
Compound Name Position 6 Position 4 Position 2 Substituent Reference
Methyl 6-chloro-2-(2-oxo-2-(m-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide Cl Ph 2-(2-oxo-2-(m-tolylamino)ethyl) Target Compound
Methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide Cl Ph 2-(2-oxo-2-(3-methoxyphenylamino)ethyl)
6-Chloro-4-hydroxy-2-methyl-3-methoxycarbonyl-2H-thieno[2,3-e]-1,2-thiazine-1,1-dioxide Cl OH Methyl

Key Observations :

  • This substitution may alter pharmacokinetic properties, such as solubility and membrane permeability.
  • The thieno[2,3-e]-1,2-thiazine analog () replaces the benzene ring with a thiophene moiety, reducing aromaticity and increasing electron density. This structural shift could enhance reactivity in electrophilic substitutions or alter binding to biological targets.

Electronic and Steric Effects

  • Chloro vs.
  • Side Chain Variations: The 2-(2-oxo-2-(m-tolylamino)ethyl) side chain in the target compound contrasts with simpler methyl or dimethylamino substituents in analogs like 3-dimethylamino-2H-benzo[e]thiazine 1,1-dioxides (). The extended side chain may confer selectivity for protein targets requiring deeper hydrophobic pockets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 6-chloro-2-(2-oxo-2-(m-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide?

  • Methodology :

  • Step 1 : Start with a benzo[e][1,2]thiazine core modified with a chloro group at position 6 and a phenyl group at position 4. Use a nucleophilic substitution or coupling reaction to introduce the 2-(2-oxo-2-(m-tolylamino)ethyl) side chain.
  • Step 2 : Employ a benzoylisothiocyanate intermediate (as described in ) for thiourea linkage formation under 1,4-dioxane at room temperature, followed by oxidation with H₂O₂/Na₂WO₄ to achieve the 1,1-dioxide moiety.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization be optimized for this compound?

  • Methodology :

  • X-ray crystallography : Co-crystallize with a stabilizing agent (e.g., DMSO) to resolve the thiazine ring conformation and confirm the 1,1-dioxide configuration.
  • NMR : Use 13C^{13}\text{C}-DEPT and 1H^1\text{H}-COSY to assign the methyl ester (δ ~3.8 ppm), m-tolyl protons (δ 6.7–7.2 ppm), and the oxo-ethyl group (δ 4.1–4.3 ppm).
  • HRMS : Validate molecular weight (expected MW: ~530 g/mol) with <2 ppm error .

Q. What analytical methods are suitable for assessing purity and stability?

  • Methodology :

  • HPLC-UV : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% TFA in acetonitrile/water (40:60 to 80:20 over 20 min). Monitor at 254 nm; relative retention time (RRT) should align with structurally similar compounds (e.g., RRT ~1.7–2.0 vs. meloxicam analogs) .
  • Forced degradation : Expose to heat (60°C, 48 hrs), acid (0.1M HCl, 24 hrs), and light (ICH Q1B) to identify degradation products.

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 3LN1) or other targets. Focus on the 1,1-dioxide group’s hydrogen-bonding potential and the m-tolyl moiety’s hydrophobic interactions.
  • QSAR : Train a model using descriptors like LogP, polar surface area, and H-bond acceptors/donors from analogs (e.g., meloxicam derivatives) .

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Methodology :

  • Assay standardization : Replicate assays under controlled conditions (e.g., cell line: RAW 264.7 for anti-inflammatory activity; IC₅₀ normalization against reference inhibitors).
  • Meta-analysis : Compare dose-response curves from independent studies (e.g., conflicting IC₅₀ values in COX-2 inhibition) using a random-effects model to identify outliers .

Q. How can regioselectivity challenges during synthesis be addressed?

  • Methodology :

  • Protecting groups : Temporarily block the 4-phenyl group with a tert-butyloxycarbonyl (Boc) group to direct reactivity to the 6-chloro position.
  • Catalytic optimization : Screen Pd(OAc)₂/Xantphos systems (as in ) for Suzuki-Miyaura coupling to reduce byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.